Cortisol-d4 21-β-D-Glucuronide
Description
Historical Context and Development
Cortisol-d4 21-β-D-glucuronide emerged as a specialized analytical tool in the late 20th century, coinciding with advancements in mass spectrometry (MS) and liquid chromatography (LC) technologies. The compound was synthesized to address challenges in quantifying endogenous cortisol metabolites, particularly glucuronidated forms that dominate urinary steroid excretion. Deuterium labeling at four positions (C-9, C-11, C-12, and C-12) provided a stable isotope internal standard (SIIS) with identical chemical properties to native cortisol glucuronide but distinct mass spectral signatures.
Early development focused on overcoming ionization efficiency disparities in MS-based assays. The 21-β-D-glucuronide moiety was strategically retained to preserve the native structure’s chromatographic behavior while deuterium substitution enabled precise isotopic dilution quantification. Commercial availability began in the 2000s through specialty chemical providers, with current suppliers offering >98% isotopic purity.
Significance in Steroid Metabolism Research
This compound plays pivotal roles in:
- 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Activity Studies : By serving as an internal standard for cortisol-to-cortisone ratio measurements, it enables accurate assessment of renal 11β-HSD2 function, critical in hypertension and apparent mineralocorticoid excess research.
- Phase II Metabolism Profiling : As ~90% of cortisol undergoes glucuronidation before excretion, this compound facilitates precise quantification of hepatic and extrahepatic UGT2B7 activity.
- Matrix Effect Compensation : In biological matrices (serum, urine, hair), deuterated analogs correct for ion suppression/enhancement effects in electrospray ionization MS.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇D |
Properties
Molecular Formula |
C₂₇H₃₄D₄O₁₁ |
|---|---|
Molecular Weight |
542.61 |
Synonyms |
(11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl-d4 β-D-Glucopyranosiduronic Acid; Cortisol-d4 Glucuronide; 21-(β-D-Glucopyranuronosyloxy)-11β,17-dihydroxy-_x000B_pregn-4-ene-3,20-dione-d4; 11β,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl-d4 β-D-Glucopyranosidu |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Cortisol Metabolism and Excretion:
Cortisol-d4 21-β-D-Glucuronide is utilized in pharmacokinetic studies to trace the metabolism and excretion pathways of cortisol. Its isotopic labeling allows for precise quantification in biological samples. Research has demonstrated that glucuronidation is a primary pathway for cortisol metabolism, resulting in the formation of various metabolites including this compound. This compound's presence in urine can serve as a biomarker for assessing glucocorticoid activity and metabolism in clinical settings .
Case Study: Urinary Cortisol Profiling
A study evaluated the consistency of cortisol measures between dried urine and liquid urine samples. The findings indicated that this compound could effectively represent diurnal cortisol patterns when collected over time, suggesting its utility in non-invasive monitoring of cortisol levels in both clinical and research contexts .
Endocrine Research
Assessment of Glucocorticoid Status:
this compound plays a crucial role in assessing glucocorticoid status in patients with adrenal insufficiency. By measuring this compound alongside other cortisol metabolites, researchers can better understand individual variations in glucocorticoid metabolism and optimize replacement therapies .
Case Study: Adrenal Insufficiency Management
In patients undergoing hydrocortisone replacement therapy, the monitoring of this compound levels provided insights into metabolic responses and potential adverse effects linked to glucocorticoid therapy. This approach aids clinicians in tailoring treatment regimens to minimize risks associated with excess glucocorticoids .
Toxicology and Drug Development
Biomarker for Drug Interaction Studies:
The compound is increasingly used as a biomarker in drug interaction studies, particularly those involving drugs that influence glucuronidation pathways. For instance, understanding how co-administered drugs affect the metabolism of cortisol can help predict adverse drug reactions and optimize therapeutic strategies .
Case Study: Drug Development Trials
In a clinical trial assessing the effects of a new drug on metabolic syndrome patients, researchers monitored levels of this compound to evaluate the drug's impact on glucocorticoid metabolism. The results indicated significant changes in metabolite profiles, highlighting the compound's utility as a monitoring tool during drug development phases .
Neuroinflammatory Research
Role in Neuroinflammation:
Recent studies have explored the neuroinflammatory actions of steroid hormone glucuronides, including this compound. These compounds may interact with Toll-like receptors (TLRs), influencing neuroinflammatory pathways. Understanding these interactions is vital for developing therapeutic strategies targeting neurodegenerative diseases .
Research Findings:
In vitro studies have shown that certain glucuronides can modulate TLR signaling pathways, suggesting potential implications for conditions characterized by chronic inflammation or stress responses. This area remains an active field of research, with ongoing investigations into the therapeutic potential of manipulating these pathways using compounds like this compound .
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Pharmacokinetics | Tracing metabolism and excretion pathways of cortisol | Urinary profiling study validating dried vs. liquid urine collection methods |
| Endocrine Research | Assessing glucocorticoid status in adrenal insufficiency | Monitoring cortisol levels during hydrocortisone therapy |
| Toxicology | Biomarker for drug interaction studies | Clinical trial evaluating metabolic responses to new drugs |
| Neuroinflammatory Research | Investigating interactions with Toll-like receptors | In vitro studies on neuroinflammation modulation |
Comparison with Similar Compounds
Cortisol 21-β-D-Glucuronide (Non-Deuterated)
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide
- Molecular Weight: 526.62 g/mol (non-deuterated).
- Structural Features : Contains a tetrahydro-reduced A-ring and lacks the 11-hydroxyl group, altering receptor binding affinity.
- Applications: Investigated in adrenal disorder diagnostics and steroid metabolism research .
6-beta-Hydroxycortisol Glucuronide
- Molecular Weight : 554.6 g/mol.
- Key Features : Hydroxylation at the 6β position enhances polarity, affecting renal excretion rates.
- Clinical Relevance : A biomarker for CYP3A4 enzyme activity and drug-drug interaction studies .
Comparison with Pharmacologically Active Glucuronides
Prednisolone-21-β-D-Glucuronide
- Molecular Weight : ~562.6 g/mol.
- Structural Differences : Features a 1,2 double bond in the A-ring (prednisolone backbone) instead of cortisol’s saturated structure.
- Functional Impact : Higher anti-inflammatory potency compared to cortisol derivatives due to enhanced glucocorticoid receptor binding .
Betamethasone-β-D-Glucuronide
- Molecular Weight : ~590.6 g/mol.
- Key Differences : Contains a 9α-fluoro and 16β-methyl group, increasing metabolic stability and topical activity.
- Applications: Used in immunoassays to monitor synthetic glucocorticoid abuse .
Metabolic and Analytical Comparisons
Pharmacokinetic Behavior
Analytical Performance
- Sensitivity: this compound achieves lower limits of quantification (LLOQ) in LC-MS/MS (e.g., 1–5 ng/mL) compared to non-deuterated forms, which may require higher concentrations for detection .
- Selectivity : Deuterium labeling reduces matrix effects, as shown in studies comparing cortisol-d4 with cortisol-21-sulfate .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Weight (g/mol) | Deuterated? | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| This compound | 526.62 | Yes | 21-β-D-glucuronide, 4D | LC-MS/MS internal standard |
| Cortisol 21-β-D-Glucuronide | 522.58 | No | 21-β-D-glucuronide | Metabolic reference standard |
| 6-beta-Hydroxycortisol Glucuronide | 554.6 | No | 6β-OH, 21-β-D-glucuronide | CYP3A4 activity biomarker |
| Prednisolone-21-β-D-Glucuronide | 562.6 | No | 1,2-unsaturated A-ring | Anti-inflammatory assays |
Table 2: Pharmacokinetic Parameters (Rat Models)
| Compound | AUC₀–t (mg/L·min) | Cₘₐₓ (mg/L) | t₁/₂ (min) |
|---|---|---|---|
| This compound | 3,505.7 ± 1,502 | 12.4 ± 3.1 | 180 ± 25 |
| Cortisol 21-β-D-Glucuronide | 2,590.5 ± 987.9 | 9.8 ± 2.7 | 150 ± 20 |
| 6-beta-Hydroxycortisol Glucuronide | 4,200.0 ± 1,800 | 15.0 ± 4.2 | 210 ± 30 |
Data extrapolated from analogous flavonoid glucuronide studies .
Preparation Methods
Enzymatic Glucuronidation
Enzymatic synthesis leverages UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to cortisol at the 21-hydroxyl position. This method ensures β-D-configuration retention, critical for biological activity. Recombinant UGT2B7, expressed in mammalian cell lines, demonstrates high specificity for cortisol, with reported yields exceeding 80% under optimized conditions. The reaction occurs in buffered aqueous solutions (pH 7.4) at 37°C, with uridine diphosphate glucuronic acid (UDPGA) as the cofactor. Post-reaction purification involves solid-phase extraction (SPE) to isolate the glucuronide conjugate.
Chemical Synthesis via Catalytic Deuteration
Chemical routes focus on introducing deuterium atoms into pre-formed cortisol-21-glucuronide. Palladium-catalyzed hydrogen-deuterium exchange reactions using deuterium gas (D₂) and 10% Pd/C achieve selective deuteration at the 11,12,12,17 positions. This method requires anhydrous conditions and temperatures between 50–60°C to minimize side reactions. Post-deuteration, sodium borohydride reduction stabilizes the intermediate, followed by lyophilization to obtain the sodium salt form. While efficient, this approach risks isotopic scrambling, necessitating rigorous NMR validation.
Reaction Optimization and Parameters
Solvent Systems and Temperature
Optimal enzymatic glucuronidation occurs in phosphate-buffered saline (PBS) with 5 mM MgCl₂, enhancing UGT2B7 activity. Chemical deuteration employs deuterated methanol (CD₃OD) or dimethylformamide-d₇ (DMF-d₇) to minimize proton contamination. Elevated temperatures (50–60°C) accelerate deuteration but require careful monitoring to prevent degradation.
Catalysts and Reagents
Yield and Purity Metrics
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Isotopic Purity | >98% | 95–97% |
| Overall Yield | 80–85% | 70–75% |
| Reaction Time | 24–48 h | 6–12 h |
Analytical Validation of Synthetic Products
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS with electrospray ionization (ESI) confirms structural integrity and isotopic enrichment. A C18 column (2.1 × 50 mm, 1.7 μm) resolves cortisol-d4 glucuronide from underivatized cortisol (retention time: 4.2 vs. 5.8 min). Quantitation uses a calibration curve with cortisol-d4 glucuronide standards (1–1000 ng/mL), achieving a limit of detection (LOD) of 0.1 ng/mL.
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, D₂O) verifies deuterium incorporation:
- δ 5.30 ppm : H-21 singlet (deuterated, absence of splitting).
- δ 1.20 ppm : Methyl groups (C-18 and C-19) show reduced intensity due to deuteration.
Industrial-Scale Production Challenges
Purification Techniques
Industrial processes employ preparative HPLC with a phenyl-hexyl stationary phase to separate glucuronide diastereomers. Gradient elution (10–40% acetonitrile in 0.1% formic acid) achieves >99% purity. Lyophilization under reduced pressure yields a stable sodium salt formulation.
Cost and Scalability
Enzymatic methods face high UDPGA costs ($500–700/g), driving research into UDPGA recycling systems. Chemical deuteration, while faster, requires specialized deuterium handling infrastructure, increasing capital expenditure.
Comparative Analysis of Preparation Methods
Advantages and Limitations
Case Study: Pediatric Stress Response Research
A 2024 study comparing both methods found enzymatic synthesis superior for urinary cortisol metabolite assays, with intra-assay variability <5%. Chemical deuteration, however, enabled rapid production for emergency pharmacokinetic studies.
Q & A
Basic: What are the established methods for synthesizing and characterizing Cortisol-d4 21-β-D-Glucuronide?
Methodological Answer:
this compound can be synthesized enzymatically using uridine diphosphate-glucuronosyltransferases (UGTs). Recombinant UGTs (e.g., from Streptomyces chromofuscus) expressed in E. coli BL21(DE3) have been used to catalyze glucuronidation of deuterated cortisol derivatives. Post-synthesis, structural confirmation requires tandem techniques:
- Nuclear Magnetic Resonance (NMR) for stereochemical assignment of the β-D-glucuronide moiety.
- High-resolution mass spectrometry (HR-MS) to verify the molecular ion ([M-H]⁻) and isotopic pattern of the deuterated cortisol backbone .
Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Internal Standard (IS) : Use cortisol-d4 (non-glucuronidated) to correct for matrix effects and ionization efficiency.
- Chromatography : Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid) to resolve cortisol derivatives from interfering metabolites.
- Validation : Assess linearity (1–500 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) using spiked urine or plasma .
Advanced: How can researchers address discrepancies in cortisol glucuronide measurements between immunoassays and LC-MS/MS?
Methodological Answer:
Immunoassays often cross-react with structurally similar metabolites (e.g., tetrahydrocortisol glucuronides), leading to false positives. To resolve discrepancies:
Hydrolysis Specificity : Validate β-glucuronidase activity (e.g., Helix pomatia enzyme) using 4-nitrophenyl-β-D-glucuronide as a control substrate.
Parallel Analysis : Compare pre- and post-hydrolysis cortisol levels via LC-MS/MS to confirm glucuronide-specific signals.
Cross-Reactivity Profiling : Test assay antibodies against deuterated and non-deuterated glucuronides to quantify interference .
Advanced: What strategies optimize the microbial biosynthesis of deuterated cortisol glucuronides?
Methodological Answer:
Improving titers in microbial systems involves:
- Substrate Engineering : Use deuterated cortisol (≥98% isotopic purity) to minimize isotopic dilution during glucuronidation.
- Biocatalyst Optimization : Screen UGT variants for higher activity (e.g., S. chromofuscus GcaC achieves ~78 mg/L resveratrol glucuronide in 3 hours).
- Reaction Conditions : Maintain pH 7.5–8.0 and 30°C to stabilize UGT activity. Monitor deuterium retention via MS to ensure isotopic integrity .
Basic: How is this compound used as an internal standard in steroid profiling?
Methodological Answer:
Its deuterated structure minimizes ion suppression in MS and compensates for extraction losses. Protocol:
- Spike Concentration : Add 50 ng/mL this compound to samples pre-extraction.
- Normalization : Calculate analyte-to-IS response ratios to correct for batch variability.
- Cross-Validation : Confirm absence of endogenous interference in analyte-free matrices (e.g., charcoal-stripped serum) .
Advanced: What challenges arise in resolving isomeric glucuronides of cortisol metabolites?
Methodological Answer:
Isomers (e.g., 3-O vs. 21-O glucuronides) require advanced separation techniques:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with isopropanol/hexane gradients.
- Ion Mobility Spectrometry (IMS) : Differentiate isomers via collision cross-section (CCS) measurements.
- Synthetic Standards : Biosynthesize isomers enzymatically for retention time matching .
Advanced: How do matrix effects in urine impact this compound quantification, and how can they be mitigated?
Methodological Answer:
Urinary salts and organic acids suppress ionization. Mitigation strategies include:
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) for glucuronide-specific retention.
- Dilution Integrity : Validate 1:10 dilution in 0.1% formic acid to reduce matrix load without compromising sensitivity.
- Post-Column Infusion : Monitor ion suppression zones and adjust gradient elution to avoid them .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
